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Compound of Interest

Compound Name: 1-(4-Hydroxybenzoyl)glucose

Cat. No.: B15595616 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-
Hydroxybenzoyl)glucose, a naturally occurring phenolic glycoside. The document details

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with generalized experimental protocols for acquiring such spectra. This information is crucial

for the identification, characterization, and quality control of this compound in research and

drug development.

Chemical Structure
Chemical Formula: C₁₃H₁₆O₈ Molecular Weight: 300.26 g/mol IUPAC Name:

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxybenzoate

Spectroscopic Data
The following sections present the available spectroscopic data for 1-(4-
Hydroxybenzoyl)glucose.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 1-(4-
Hydroxybenzoyl)glucose. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed

information about the chemical environment of each atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 1-O-p-hydroxybenzoyl-β-D-glucose (in CD₃OD)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Glucose Moiety

H-1' 5.68 d 7.8

H-2' 3.55 dd 7.8, 9.0

H-3' 3.51 t 9.0

H-4' 3.45 t 9.0

H-5' 3.47 m

H-6'a 3.90 dd 12.0, 2.0

H-6'b 3.73 dd 12.0, 5.0

Benzoyl Moiety

H-2, H-6 7.90 d 8.8

H-3, H-5 6.82 d 8.8

Table 2: ¹³C NMR Spectroscopic Data for 1-O-p-hydroxybenzoyl-β-D-glucose (in CD₃OD)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position Chemical Shift (δ, ppm)

Glucose Moiety

C-1' 96.1

C-2' 74.8

C-3' 78.4

C-4' 71.5

C-5' 78.1

C-6' 62.7

Benzoyl Moiety

C-1 122.3

C-2, C-6 133.0

C-3, C-5 116.2

C-4 163.7

C=O 167.3

Experimental IR data for 1-(4-Hydroxybenzoyl)glucose is not readily available. However, the

expected characteristic absorption bands can be inferred from the spectra of its constituent

parts: glucose and 4-hydroxybenzoic acid.

O-H Stretching: A broad band is expected in the region of 3500-3200 cm⁻¹ due to the

multiple hydroxyl groups of the glucose moiety and the phenolic hydroxyl group.

C-H Stretching: Absorptions in the 3000-2800 cm⁻¹ region are expected from the C-H bonds

of the glucose and benzene rings.

C=O Stretching: A strong absorption band characteristic of the ester carbonyl group is

expected around 1700-1680 cm⁻¹.
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C=C Stretching: Aromatic C=C stretching vibrations from the benzene ring are expected in

the 1600-1450 cm⁻¹ region.

C-O Stretching: Multiple strong bands are anticipated between 1300 cm⁻¹ and 1000 cm⁻¹

corresponding to the C-O stretching of the ester, ether, and alcohol functionalities.[1]

While experimental mass spectra for 1-(4-Hydroxybenzoyl)glucose are not widely published,

predicted data is available. The primary ionization method for a compound of this nature would

be a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and

observe the molecular ion.

Table 3: Predicted Mass Spectrometry Data for 1-(4-Hydroxybenzoyl)glucose

Adduct Ion Predicted m/z

[M+H]⁺ 301.0918

[M+Na]⁺ 323.0737

[M-H]⁻ 299.0772

Fragmentation in MS/MS analysis would likely involve the cleavage of the glycosidic bond,

resulting in fragment ions corresponding to the glucose moiety (m/z 163 for the dehydrated

hexose) and the 4-hydroxybenzoyl group (m/z 121).

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument parameters should be optimized for the specific instrument being used.

Sample Preparation
Data Acquisition Data Processing

Weigh Sample
(~5-10 mg)

Dissolve in
Deuterated Solvent

(e.g., CD3OD)

Transfer to
NMR Tube

Place in NMR
Spectrometer

Setup Experiment
(1H, 13C, COSY, HSQC, HMBC) Acquire Data Fourier Transform
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NMR Experimental Workflow

Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Hydroxybenzoyl)glucose in a

suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆). Transfer the solution to a standard

5 mm NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 200-220 ppm) is required. Due to the lower natural

abundance of ¹³C, a longer acquisition time and more scans are necessary.

2D NMR Acquisition: To aid in the complete assignment of proton and carbon signals, 2D

NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be

performed.

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier

transformation, phase correction, and baseline correction. The chemical shifts should be

referenced to the residual solvent peak or an internal standard (e.g., TMS).

Sample Preparation (Solid)

Data Acquisition Data Processing
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IR Experimental Workflow

Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is

common.[2] A small amount of the sample is finely ground with dry KBr powder and then

pressed into a thin, transparent disk using a hydraulic press. Alternatively, for Attenuated

Total Reflectance (ATR)-FTIR, the solid sample can be placed directly on the ATR crystal.

Background Spectrum: A background spectrum of the empty sample compartment (or the

KBr pellet without the sample) is recorded to subtract the absorbance of atmospheric CO₂

and water vapor.

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final IR spectrum.

Sample Preparation
Data Acquisition Data Processing

Dissolve Sample
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Ionize Sample
(Positive/Negative Mode)

Mass Analysis
(Full Scan & MS/MS) Generate Mass Spectrum Identify Molecular Ion

and Fragments endData Interpretation
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MS Experimental Workflow

Sample Preparation: A dilute solution of the sample is prepared in a solvent suitable for

electrospray ionization, typically a mixture of water and an organic solvent like methanol or

acetonitrile, often with a small amount of an acid (e.g., formic acid) or base (e.g., ammonium

hydroxide) to promote ionization.
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Ionization: The sample solution is introduced into the mass spectrometer via an ESI source.

The ionization polarity (positive or negative ion mode) is selected based on the analyte's

properties. For 1-(4-Hydroxybenzoyl)glucose, both modes can be effective.

Mass Analysis: A full scan mass spectrum is acquired to determine the m/z of the molecular

ion. For structural confirmation, tandem mass spectrometry (MS/MS) is performed by

selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to

generate fragment ions.

Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion and

characteristic fragment ions, which are then used to confirm the structure of the compound.

Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the scientific literature detailing signaling

pathways that directly involve 1-(4-Hydroxybenzoyl)glucose. The primary logical relationship

for this compound in a research context is its structural characterization through the

combination of different spectroscopic techniques as outlined in the experimental workflows

above. The convergence of data from NMR, IR, and MS provides a high degree of confidence

in the structural assignment.

Spectroscopic Techniques
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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